molecular formula C9H10N2 B15345626 6-Methyl-1,4-dihydroquinazoline CAS No. 1150617-85-8

6-Methyl-1,4-dihydroquinazoline

Cat. No.: B15345626
CAS No.: 1150617-85-8
M. Wt: 146.19 g/mol
InChI Key: IABWOGLOHAEUJL-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dihydroquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family This compound features a quinazoline core with a methyl group at the 6th position and a hydrogen atom at the 1 and 4 positions of the ring structure

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common method involves the condensation of anthranilic acid with acetic anhydride followed by cyclization. The reaction typically requires heating under reflux conditions.

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 2-aminobenzylamine, with appropriate reagents to form the quinazoline core.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4(1H,3H)-dione derivatives.

  • Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinazoline-2,4(1H,3H)-dione derivatives.

  • Reduction Products: 1,4-Dihydroquinazoline derivatives.

  • Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been investigated for its antimicrobial and antifungal properties.

  • Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammation.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-1,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can vary widely, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Methylquinazoline

  • 4-Methylquinazoline

  • 2,4-Dimethylquinazoline

  • 2,6-Dimethylquinazoline

Properties

CAS No.

1150617-85-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

6-methyl-1,4-dihydroquinazoline

InChI

InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

IABWOGLOHAEUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=NC2

Origin of Product

United States

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